2,4,4-Trimethylpyrrolidine hydrochloride
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Overview
Description
2,4,4-Trimethylpyrrolidine hydrochloride is a chemical compound with the molecular formula C7H16ClN. It is a white crystalline powder that is soluble in water and is commonly used in scientific research. This compound is particularly notable for its use as a chiral auxiliary in organic synthesis, which allows for the control of stereochemistry in the production of chiral compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trimethylpyrrolidine hydrochloride typically involves the reaction of 2,4,4-Trimethylpyrrolidine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves the following steps:
Starting Material: 2,4,4-Trimethylpyrrolidine.
Reagent: Hydrochloric acid (HCl).
Reaction Conditions: The reaction is usually conducted at room temperature with stirring to ensure complete dissolution and reaction of the starting material with the acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through crystallization and drying processes to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2,4,4-Trimethylpyrrolidine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the nitrogen atom.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and other electrophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide (for oxidation) and sodium borohydride (for reduction) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrrolidine derivatives .
Scientific Research Applications
2,4,4-Trimethylpyrrolidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral auxiliary in organic synthesis to control the stereochemistry of chiral compounds.
Biology: Employed in the synthesis of biologically active molecules and natural products.
Medicine: Utilized in drug design and development for the synthesis of pharmaceutical compounds.
Industry: Applied in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,4-Trimethylpyrrolidine hydrochloride as a chiral auxiliary involves the formation of a complex with the substrate. This complex then undergoes a reaction to form the desired product, with the stereochemistry controlled by the chiral auxiliary. The specific molecular targets and pathways involved depend on the nature of the substrate and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethylpyrrolidine hydrochloride: Similar in structure but differs in the position of the methyl groups.
Pyrrolidine: A simpler structure without the additional methyl groups.
Uniqueness
2,4,4-Trimethylpyrrolidine hydrochloride is unique due to its specific arrangement of methyl groups, which provides distinct steric and electronic properties. This uniqueness makes it particularly useful as a chiral auxiliary in organic synthesis, allowing for precise control of stereochemistry in the formation of chiral compounds.
Properties
IUPAC Name |
2,4,4-trimethylpyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-6-4-7(2,3)5-8-6;/h6,8H,4-5H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCCAZVJDWGUNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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